![molecular formula C15H23NO3 B2778681 (2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol CAS No. 926308-23-8](/img/structure/B2778681.png)
(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol
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Overview
Description
Physical And Chemical Properties Analysis
The compound “(2S,3S)-3-(tert-Butoxycarbonylamino)-1,2-epoxy-4-phenylbutane” has a purity of >98.0% (GC), a molecular formula of C15H21NO3, a molecular weight of 263.34, and appears as a white to almost white powder or crystal. It has a melting point of 125.0 to 129.0 °C and is soluble in methanol .Scientific Research Applications
Chiral Synthesis Intermediates
This compound serves as a chiral intermediate in the synthesis of complex organic molecules. Its stereochemistry is crucial for the production of enantiomerically pure pharmaceuticals. The tert-butyl group provides steric hindrance, which is beneficial in stereoselective reactions .
Protease Inhibitors
Due to its carbamate group, this compound can act as a protease inhibitor. It can be used in the study of protease function and structure, as well as in the development of new therapeutic agents targeting proteolytic enzymes involved in diseases .
Material Science
In material science, the compound’s unique structure could be utilized in the creation of novel polymers with specific mechanical properties. Its bulky tert-butyl group might influence polymer chain spacing and crystallinity .
Catalysis
The compound could be used as a ligand in catalytic systems due to its potential to form stable complexes with metals. This can lead to advancements in asymmetric catalysis, which is pivotal in producing optically active substances .
Bioconjugation
For bioconjugation applications, the compound’s reactive carbamate group allows for the attachment of biomolecules, which is essential in developing targeted drug delivery systems and diagnostic tools .
Neuroscience Research
As a carbamate derivative, this compound may have applications in neuroscience research, particularly in the study of neurotransmitter regulation and enzyme inhibition within the nervous system .
Environmental Chemistry
This compound could be explored for its potential use in environmental chemistry, such as in the design of sensors for detecting phenolic compounds, given its phenyl group’s reactivity .
Analytical Chemistry
In analytical chemistry, it could be used as a standard or reference compound in chromatographic analysis due to its distinct chemical structure, aiding in the identification and quantification of similar compounds .
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1S,2S)-3-hydroxy-2-methyl-1-phenylpropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-9,11,13,17H,10H2,1-4H3,(H,16,18)/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXVUEQGJZPUQE-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-Methyl-3-(tert-butoxycarbonylamino)-3-phenyl-1-propanol |
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